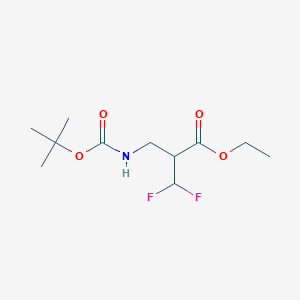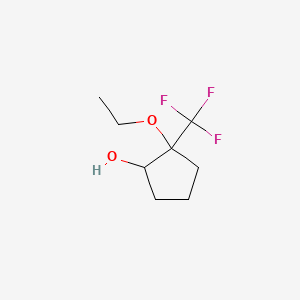
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-(hydroxymethyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-fluoro-5-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-fluoro-5-(hydroxymethyl)benzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-fluoro-5-(carboxymethyl)benzoic acid.
Reduction: 3-fluoro-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding interactions, influencing the compound’s pharmacokinetic properties. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine. Chlorine has different electronic and steric effects compared to fluorine.
Ethyl 3-fluoro-4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group at the 4-position. Positional isomers can have different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. The size and hydrophobicity of the ester group can influence the compound’s properties.
This compound is unique due to the specific combination of functional groups and their positions on the benzene ring, which can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5,12H,2,6H2,1H3 |
InChI Key |
CGFAZJWRNWUUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)

![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)










